2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)-
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Overview
Description
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- is a chiral compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- typically involves the reaction of 2,6-dimethylphenylamine with ethyl chloroformate, followed by cyclization with piperidine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products .
Scientific Research Applications
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ropivacaine: A local anesthetic with a similar structure.
Bupivacaine: Another local anesthetic with comparable properties.
Lidocaine: A widely used local anesthetic with a different structure but similar applications.
Uniqueness
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its analogs .
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-4-18-11-6-5-10-14(18)16(19)17-15-12(2)8-7-9-13(15)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,17,19)/t14-/m1/s1 |
InChI Key |
AALBZAYEBOEAPQ-CQSZACIVSA-N |
Isomeric SMILES |
CCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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